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molecular formula C11H10O4 B1348981 2-(6-Methoxy-1-benzofuran-3-yl)acetic acid CAS No. 69716-05-8

2-(6-Methoxy-1-benzofuran-3-yl)acetic acid

Cat. No. B1348981
M. Wt: 206.19 g/mol
InChI Key: QCXJFLREQGIACT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07732626B2

Procedure details

To a mixture of (1,5-cyclooctadiene)rhodium trifluoromethanesulfonate (5.9 mg) and (S,S)-Et-FerroTANE (5.5 mg) was added methanol (2.5 mL) sufficiently substituted by argon gas, and the mixture was stirred at room temperature for 15 min. This was added to a mixture of (6-methoxy-1-benzofuran-3-yl)acetic acid (51.5 mg) and sodium methoxide (7 mg), and the mixture was stirred at room temperature for 5 hr under 0.7 MPa hydrogen atmosphere. The reaction mixture was quantified by HPLC. As a result, the enantiomeric excess was 86.2%, and the yield was 88.4%.
[Compound]
Name
(1,5-cyclooctadiene)rhodium trifluoromethanesulfonate
Quantity
5.9 mg
Type
reactant
Reaction Step One
[Compound]
Name
(S,S)-Et-FerroTANE
Quantity
5.5 mg
Type
reactant
Reaction Step One
Quantity
51.5 mg
Type
reactant
Reaction Step Two
Name
sodium methoxide
Quantity
7 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
2.5 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:15]=[CH:14][C:6]2[C:7]([CH2:10][C:11]([OH:13])=[O:12])=[CH:8][O:9][C:5]=2[CH:4]=1.C[O-].[Na+].[H][H]>CO>[CH3:1][O:2][C:3]1[CH:15]=[CH:14][C:6]2[CH:7]([CH2:10][C:11]([OH:13])=[O:12])[CH2:8][O:9][C:5]=2[CH:4]=1 |f:1.2|

Inputs

Step One
Name
(1,5-cyclooctadiene)rhodium trifluoromethanesulfonate
Quantity
5.9 mg
Type
reactant
Smiles
Name
(S,S)-Et-FerroTANE
Quantity
5.5 mg
Type
reactant
Smiles
Step Two
Name
Quantity
51.5 mg
Type
reactant
Smiles
COC1=CC2=C(C(=CO2)CC(=O)O)C=C1
Name
sodium methoxide
Quantity
7 mg
Type
reactant
Smiles
C[O-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Four
Name
Quantity
2.5 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
COC1=CC2=C(C(CO2)CC(=O)O)C=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 88.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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